molecular formula C17H16N2O3S2 B8465546 methyl 7-(2-ethoxyphenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate CAS No. 1462949-95-6

methyl 7-(2-ethoxyphenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No. B8465546
Key on ui cas rn: 1462949-95-6
M. Wt: 360.5 g/mol
InChI Key: BWUYQDRATAOQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115140B2

Procedure details

A mixture of 330 mg of methyl 7-(2-ethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate, prepared by analogy to the method described in example 4, and 634 mg of sodium perborate tetrahydrate in 15 ml of acetic acid is microwave-heated at 70° C. in a sealed tube for 1 h 30. The mixture is diluted with 5 volumes of water and the resulting precipitate is filtered off and washed with water. The solid is taken up with dichloromethane and 100 ml of a solution of sodium thiosulfate. The pH is adjusted to pH 8-9 by adding solid potassium carbonate and the aqueous phase is extracted with dichloromethane. The organic phases are dried over magnesium sulfate, filtered, and then concentrated under vacuum. This crude is purified on 40 g of silica, elution being carried out with dichloromethane, so as to obtain 296 mg of methyl 7-(2-ethoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate in the form of a yellow solid.
Quantity
634 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[C:14]2[N:15]=[C:16]([S:19][CH3:20])[N:17]=[CH:18][C:13]=2[S:12][C:11]=1[C:21]([O:23][CH3:24])=[O:22])[CH3:2].B1([O-])OO1.[OH2:29].[OH2:30].O.O.[Na+]>C(O)(=O)C.O>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[C:14]2[N:15]=[C:16]([S:19]([CH3:20])(=[O:30])=[O:29])[N:17]=[CH:18][C:13]=2[S:12][C:11]=1[C:21]([O:23][CH3:24])=[O:22])[CH3:2] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
C(C)OC1=C(C=CC=C1)C1=C(SC2=C1N=C(N=C2)SC)C(=O)OC
Step Two
Name
Quantity
634 mg
Type
reactant
Smiles
B1(OO1)[O-].O.O.O.O.[Na+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by analogy to the method
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered off
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
by adding solid potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This crude is purified on 40 g of silica, elution

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C=CC=C1)C1=C(SC2=C1N=C(N=C2)S(=O)(=O)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 296 mg
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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